molecular formula C22H20O6 B11310299 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11310299
M. Wt: 380.4 g/mol
InChI Key: MJVVIHZMCLLALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, and is substituted with dimethoxyphenyl and dimethyl groups.

Preparation Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the following steps:

    Starting Materials: The synthesis begins with phloroglucinol, which undergoes a series of reactions to form the pyranochromene core.

    Formation of Intermediate: Phloroglucinol reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one.

    Cyclization: The intermediate undergoes a Claisen rearrangement by heating in dimethylformamide (DMF) to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one.

    Final Product Formation: The final step involves the reaction of the cyclized product with various aromatic aldehydes to yield the desired compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as l-proline, and conditions like refluxing or heating under inert atmosphere. Major products formed from these reactions include various substituted pyranochromenes and their derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-6-5-13(25-3)9-16(14)26-4/h5-9,17H,10H2,1-4H3

InChI Key

MJVVIHZMCLLALF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.